This compound can be synthesized through several chemical pathways using readily available precursors such as piperidine and dimethylamine. Its classification falls under organic compounds, specifically within the category of amino acids and derivatives due to the presence of an amino group.
The synthesis of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps. Key methods include:
Common reagents include:
Reactions are usually conducted under controlled temperatures and pressures to maximize yield and purity. Advanced purification techniques such as chromatography are often employed to isolate the final product from reaction mixtures .
The molecular formula for (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is , with a molecular weight of approximately 227.35 g/mol. The structure features several key components:
The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H25N3O |
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | 2-amino-1-[3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one |
| InChI | InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15... |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C)C)N |
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one can participate in various chemical reactions:
Typical reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specifics of these reactions depend heavily on the solvent, temperature, and pH conditions employed during the process .
The mechanism of action for (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one primarily involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, leading to various physiological effects. The precise pathways are still under investigation but suggest potential roles in pharmacological applications .
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one has significant applications across multiple scientific domains:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8